1H-Pyrazolo[4,3-c]pyridin-6-amine
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Overview
Description
1H-Pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications .
Mode of Action
It’s known that these types of compounds can interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the compound’s potential biomedical applications, it’s likely that it interacts with multiple pathways, leading to downstream effects that could be beneficial for certain medical conditions .
Result of Action
Similar compounds have been found to exhibit anticancer activity against various tumor cell lines
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of hydrazine derivatives with pyridine aldehydes or ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial production methods for such compounds may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridin-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]pyridin-6-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic structure, which imparts unique reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAWGSNBAKABL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733841 |
Source
|
Record name | 1H-Pyrazolo[4,3-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206976-02-4 |
Source
|
Record name | 1H-Pyrazolo[4,3-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-1H-pyrazolo[4,3-c]pyridine 96% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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